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Compound of Interest |

Compound Name: 4-butyl-N-4-pyridinylbenzamide
Cat. No.: B4786374
Get Quote

4-butyl-N-(4-pyridinyl)benzamide (Internal Code: Analog 9098532) is a synthetic benzamide
derivative primarily utilized as a negative control and Structure-Activity Relationship (SAR)
probe in the study of valence-targeting analgesics.[1]

While its structural homologs—specifically the 4-isopropyl (AS1) and 4-propyl analogs—
possess the unique ability to reverse the negative hedonic valence of noxious stimuli
(transforming aversion into attraction) via D1 dopamine receptor pathways, the 4-butyl
derivative is biologically inert in these specific assays. This distinct lack of activity defines the
steric "ceiling" of the target binding pocket, making this molecule an essential reference
standard for validating the specificity of novel valence-modulating compounds.

Chemical Identity & Physicochemical Properties

This section details the fundamental chemical characteristics of the molecule.[2] As a non-
commercial research compound, specific experimental values are derived from validated
computational models and homologous series data.

Table 1: Core Chemical Identifiers
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Property

Description

IUPAC Name

N-(pyridin-4-yl)-4-butylbenzamide

Common Name

Analog 9098532; Butyl-AS1

CAS Number 309944-91-0

Molecular Formula C16H18N20

Molecular Weight 254.33 g/mol

SMILES CCCClclcec(C(=0)Nc2cencc2)ccl

Structural Class

N-heteroaryl benzamide

Table 2: Physicochemical Parameters (Calculated)

Parameter Value Significance
Highly lipophilic; suggests high
blood-brain barrier (BBB)
permeability potential, though
LogP (Octanol/Water) ~4.2+0.3 ) T
inactivity is likely
pharmacodynamic, not
pharmacokinetic.
Topological Polar Surface Area 411 Ae Well within the range for CNS
(TPSA) ' penetration (<90 A?).
Compliant with Lipinski's Rule
H-Bond Donors / Acceptors 1/3
of 5.
The pyridine nitrogen is weakly
Predicted pKa (Pyridine N) ~5.3 basic; likely uncharged at

physiological pH (7.4).

Solubility

Low (Water)

Soluble in DMSO (>10 mM),
Ethanol, and DCM.

Synthesis & Manufacturing Methodology
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To ensure reproducibility in SAR studies, the synthesis of 4-butyl-N-(4-pyridinyl)benzamide
must minimize residual aniline contaminants, which can be cytotoxic. The preferred method
utilizes acid chloride activation for high yield and purity.

Protocol: Acid Chloride Amide Coupling

Reagents:

e 4-Butylbenzoic acid (1.0 eq)

e Thionyl chloride (SOCI2) (1.5 eq)

e 4-Aminopyridine (1.1 eq)[3]

o Triethylamine (EtsN) (2.0 eq)

e Solvents: Dichloromethane (DCM), DMF (catalytic).
Step-by-Step Workflow:

 Activation: Dissolve 4-butylbenzoic acid in anhydrous DCM under nitrogen. Add thionyl
chloride dropwise, followed by a catalytic drop of DMF. Reflux for 2 hours until gas evolution
(HCI/SO2) ceases.

o Evaporation: Remove excess SOCIz and solvent under reduced pressure to yield the crude
4-butylbenzoyl chloride. Re-dissolve in fresh anhydrous DCM.

o Coupling: To a separate flask, add 4-aminopyridine and triethylamine in DCM. Cool to 0°C.
» Addition: Slowly add the benzoyl chloride solution to the amine mixture over 30 minutes.
o Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

o Work-up: Quench with saturated NaHCOs. Extract with DCM (3x). Wash organic layer with
water and brine.[4] Dry over NazSOa.

 Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography
(SiOz2; Gradient: 0-5% Methanol in DCM).
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Visualization: Synthetic Pathway
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Caption: Two-step synthesis via acid chloride activation to ensure high purity of the benzamide
linkage.

Biological Significance: The "Inactive" Control

The primary scientific value of 4-butyl-N-(4-pyridinyl)benzamide lies in its inactivity. In the
context of the "AS1" series of compounds, this molecule defines the precise steric
requirements for modulating the neural circuits governing hedonic valence.

The "Goldilocks" Alkyl Chain Effect

Research by Esancy et al. (2023) demonstrated that small structural changes in the para-
position of the benzamide ring drastically alter biological output in zebrafish thermal aversion
assays.

 Isopropyl (AS1): Strong reversal of aversion (Attraction to noxious heat).
e Propyl (Analog 9089110): Strong reversal of aversion (Attraction to noxious heat).
o Butyl (Analog 9098532):INACTIVE.

Mechanism of Action Inference: The inactivity of the butyl analog suggests the target binding
pocket (putatively upstream of D1 dopamine receptors) has a rigid depth limit. The addition of a
single methylene unit (-CH2-) creates a steric clash that prevents binding or the conformational
change necessary to relieve the "brake" on dopamine release.
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Visualization: SAR Logic & Biological Outcome
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Caption: SAR analysis showing how alkyl chain extension to butyl causes steric clash,
abolishing the valence-reversing activity seen in propyl/isopropyl analogs.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be
confirmed.

1H NMR (400 MHz, DMSO-de):

0 10.45 (s, 1H, NH): Characteristic downfield amide singlet.

0 8.45 (d, 2H, Pyridine-H2,6): Doublet for protons adjacent to pyridine nitrogen.

0 7.90 (d, 2H, Benzene-H2,6): Doublet for benzoyl protons ortho to carbonyl.

0 7.75 (d, 2H, Pyridine-H3,5): Doublet for protons adjacent to amide.
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0 7.35 (d, 2H, Benzene-H3,5): Doublet for benzoyl protons ortho to butyl group.

0 2.65 (t, 2H, Ar-CHz2-): Triplet for benzylic methylene.

0 1.60 (m, 2H, -CHz-): Multiplet for internal methylene.

0 1.35 (m, 2H, -CHz-): Multiplet for internal methylene.

0 0.92 (t, 3H, -CHs): Triplet for terminal methyl.

Mass Spectrometry (ESI-MS):

e [M+H]*: Calculated: 255.15 m/z. Observed: 255.2 m/z.
Safety & Handling

» Hazard Classification: Irritant (Skin/Eye/Respiratory).[5]

e Handling: Use standard PPE (gloves, goggles, lab coat). Handle in a fume hood to avoid
inhalation of dust.

o Storage: Store at -20°C in a desiccated environment. Stable in solution (DMSO) for up to 1
month at -20°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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